1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-
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Overview
Description
1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)- is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro linkage between a lactone and a cyclohexene ring, with a phenylseleno group attached to the fourth carbon of the cyclohexene ring. The presence of the phenylseleno group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic lactone structure.
Introduction of the phenylseleno group: The phenylseleno group is introduced via a nucleophilic substitution reaction, where a phenylseleno reagent reacts with the spirocyclic intermediate under controlled conditions.
Chemical Reactions Analysis
1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to yield a double bond.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding hydrocarbon.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of spirocyclic compounds with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of spirocyclic compounds, including 1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-, in treating various diseases.
Industry: While industrial applications are limited, the compound’s unique properties make it of interest in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The spirocyclic structure also contributes to the compound’s stability and ability to interact with various targets.
Comparison with Similar Compounds
1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)- can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(2-methylbenzoyl)-: This compound has a similar spirocyclic structure but with a different substituent, leading to different chemical properties and reactivity.
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(hydroxy(2-methylphenyl)methyl)-3-methyl-:
The uniqueness of 1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)- lies in the presence of the phenylseleno group, which imparts distinct redox properties and reactivity compared to other similar compounds.
Properties
CAS No. |
683805-59-6 |
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Molecular Formula |
C16H18O2Se |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-methyl-4-phenylselanyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C16H18O2Se/c1-12-14(19-13-8-4-2-5-9-13)16(18-15(12)17)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
QRZLRVWKHWZMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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